molecular formula C27H23N B1287010 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 897671-69-1

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B1287010
CAS No.: 897671-69-1
M. Wt: 361.5 g/mol
InChI Key: QRMLAMCEPKEKHS-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis:
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 897671-69-1) is a fluorene-based aromatic amine with a molecular formula of C₂₇H₂₃N and a molecular weight of 361.48 g/mol . It is synthesized via two primary routes:

Reaction of 9,9-dimethyl-2-bromofluorene with 4-aminobiphenyl.

Coupling of 4-bromobiphenyl with 9,9-dimethyl-9H-fluoren-2-amine using palladium catalysts .

Applications:
This compound is widely used as a hole-transporting material (HTL) in organic light-emitting diodes (OLEDs) and quantum dot light-emitting diodes (QLEDs) due to its high glass transition temperature (Tg) and efficient charge transport properties .

Properties

IUPAC Name

9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMLAMCEPKEKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609520
Record name N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897671-69-1
Record name N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(biphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
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Preparation Methods

Step-by-Step Synthesis

A. Starting Materials:

  • 4-bromo-1,1'-biphenyl
  • 9,9-dimethylfluorene
  • Other reagents as necessary (e.g., bases and solvents)

B. Reaction Conditions:

  • The reactions are generally carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Solvents like tetrahydrofuran (THF) or toluene are commonly used.

C. General Reaction Scheme:

  • Formation of the Amine:
    • The initial reaction involves the coupling of 4-bromo-1,1'-biphenyl with 9,9-dimethylfluorene in the presence of a palladium catalyst.
    • This step typically yields the desired amine product along with some side products.
  • Purification:

    • After the reaction completion, the mixture is cooled and subjected to extraction using organic solvents.
    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
  • Final Product Isolation:

    • The crude product can be purified via column chromatography using silica gel with a suitable eluent (e.g., dichloromethane/hexane).
    • Recrystallization may also be employed to achieve higher purity.

Yield and Characterization

The yield of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can vary based on reaction conditions but typically ranges from 60% to 80%. Characterization methods include:

Method Details
NMR Spectroscopy Used for structural confirmation
HPLC Assesses purity levels
Melting Point Determines thermal properties

This compound finds applications in various fields:

Pharmaceuticals

It acts as a building block for drug development due to its ability to form stable amine-containing compounds.

Materials Science

The compound is utilized in creating advanced materials for electronics and sensors due to its unique properties.

The preparation of this compound involves intricate synthetic routes that require careful optimization of conditions to achieve high yields and purity. Its significance in organic synthesis and material science underscores the importance of continued research into its preparation methods and applications.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: The biphenyl and fluorenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the prominent applications of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is in the development of OLEDs. The compound's ability to exhibit strong photoluminescence makes it an excellent candidate for use as an emitter material in OLED devices. Research indicates that compounds with biphenyl and fluorenyl moieties can enhance the efficiency and stability of OLEDs by improving charge transport properties and light emission characteristics .

Organic Solar Cells
The compound has also been investigated for its role in organic solar cells. Its structure allows for effective charge transfer processes which are crucial for the performance of these devices. Studies have shown that incorporating such compounds into the active layer of solar cells can lead to improved power conversion efficiencies due to enhanced exciton dissociation and charge mobility .

Medicinal Chemistry

Anticancer Activity
this compound has been explored for its potential anticancer properties. Preliminary studies suggest that modifications of this compound can lead to derivatives that inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The biphenyl moiety is thought to play a significant role in enhancing biological activity through better interaction with cellular targets .

Drug Delivery Systems
The compound's structural features allow it to be utilized in drug delivery systems, particularly in the design of carriers that can improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents makes it a candidate for developing advanced drug delivery formulations .

Chemical Probes in Biological Studies

Fluorescent Probes
Due to its fluorescent properties, this compound serves as a useful fluorescent probe in biological imaging studies. It can be utilized to label biomolecules or cellular components, allowing researchers to visualize and study dynamic processes within living cells. The high brightness and stability of the fluorescence make it suitable for long-term imaging applications .

P-glycoprotein Modulation
Research has indicated that this compound can modulate the activity of P-glycoprotein, a key efflux transporter involved in drug resistance mechanisms in cancer therapy. By studying how this compound interacts with P-glycoprotein, researchers aim to develop strategies to overcome drug resistance in cancer cells .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic ElectronicsUsed as emitter material in OLEDs and active layer in organic solar cellsEnhanced efficiency and stability
Medicinal ChemistryInvestigated for anticancer activity and drug delivery systemsPotential to inhibit tumor growth
Biological StudiesServes as a fluorescent probe for imaging and P-glycoprotein modulationEnables visualization of cellular processes

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The biphenyl and fluorenyl groups can engage in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. Additionally, the amine group can form hydrogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Tg (°C) Key Applications Performance Metrics
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (897671-69-1) Biphenyl-4-yl 361.48 140 OLED/QLED HTL LT90: 70.5 h (OLED)
PCBBiF (1242056-42-3) Carbazole-phenyl 678.86 N/A QLED HTL Enhanced charge balance in red QLEDs
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine Spirobi-fluorenyl N/A 140 OLED HTL LT90: 55.7 h
N,N-di([1,1'-Biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (Structure II) Carbazole-biphenyl N/A N/A OLED HTL High color purity
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine (1246562-40-2) Bromophenyl 516.5 N/A Synthetic intermediate Improved electronic properties
N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine (2209040-18-4) Triphenylsilyl 820.10 N/A Fluorescent probes, drug research Enhanced fluorescence

Performance Analysis

  • Thermal Stability :
    The dimethylfluorene core provides rigidity, resulting in a high Tg of 140°C, comparable to spirobi-fluorenyl analogs . Carbazole-containing derivatives (e.g., PCBBiF) exhibit similar stability but lack explicit Tg data .
  • Device Efficiency :
    Replacement of low-Tg materials (e.g., TAPC, Tg = 79°C) with this compound in OLEDs increased LT90 lifetimes from <1 h to 70.5 h .
  • Charge Transport :
    Carbazole-substituted analogs (e.g., PCBBiF) show superior hole injection due to carbazole’s electron-rich nature, making them ideal for QLEDs .

Fluorescence and Electronic Properties

  • Triphenylsilyl Derivatives :
    The bulky triphenylsilyl group in CAS 2209040-18-4 red-shifts emission spectra, making it suitable for fluorescent probes and optoelectronic materials .
  • Methylphenyl Analogs : Substituting biphenyl with methylphenyl (e.g., CAS 479093-25-9) reduces molecular weight (299.42 g/mol) and may improve solubility but compromises thermal stability .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, also known by its CAS number 897671-69-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C27H23N
  • Molecular Weight : 361.48 g/mol
  • Structure : The compound features a fluorenamine backbone with biphenyl substituents, contributing to its unique chemical reactivity and biological interactions.

Recent studies have explored the biological activity of this compound in various contexts:

  • Inhibition of SIRT2 :
    • Research indicates that derivatives related to this compound can act as selective inhibitors of SIRT2 (Sirtuin 2), an enzyme involved in various cellular processes including metabolism and DNA repair. In vitro studies demonstrated that certain derivatives showed significant inhibition of SIRT2 activity, with IC50 values around 1.95 µM .
    • These inhibitors can lead to hyperacetylation of proteins such as α-tubulin, which is associated with altered cell viability in cancer cells like MCF-7 .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. Studies have shown that treatment with SIRT2 inhibitors derived from this compound results in reduced cell viability and increased apoptosis in cancer cells .
  • P-glycoprotein Interaction :
    • Preliminary findings suggest that the compound may interact with P-glycoprotein (P-gp), a critical component in drug transport and resistance mechanisms in cancer therapy. This interaction could enhance the bioavailability of co-administered drugs by inhibiting P-gp activity .

Case Study 1: SIRT2 Inhibition and Cancer Cell Viability

A study investigated the effects of various 9H-fluoren derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound significantly decreased cell viability through SIRT2 inhibition. The most potent derivative exhibited an IC50 value of 1.95 µM and led to notable increases in acetylated α-tubulin levels after 72 hours of treatment .

Case Study 2: Pharmacokinetic Profile

In vivo studies assessed the pharmacokinetics of related compounds in animal models. These studies revealed a favorable profile with reduced tumor volume and weight without significant side effects, indicating potential for further development as therapeutic agents in oncology .

Research Findings

Study Focus Key Findings
SIRT2 InhibitionIC50 = 1.95 µM; reduced MCF-7 cell viability; increased acetylated α-tubulin
Anticancer ActivityReduced tumor volume; no significant side effects in vivo
P-glycoprotein InteractionPotential inhibition of P-gp enhancing drug bioavailability

Q & A

Basic: What are the standard synthetic routes for N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, and what purification methods are recommended?

The compound is synthesized via Ullmann or Buchwald-Hartwig coupling reactions using brominated precursors (e.g., 4-bromo-1,1'-biphenyl) and amines (e.g., 9,9-dimethyl-9H-fluoren-2-amine) in the presence of palladium catalysts. Purification typically involves column chromatography with hexane:ethyl acetate (4:1 ratio), achieving yields >90% and purity ≥96% . Post-synthesis, recrystallization from toluene/hexane mixtures enhances crystallinity .

Basic: How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • 1H/13C NMR : Aromatic protons appear at δ 7.38–7.20 ppm, while methyl groups (C(CH₃)₂) resonate at δ 1.14–1.20 ppm. Biphenyl protons show distinct splitting patterns .
  • IR Spectroscopy : C-N stretching vibrations at ~1596 cm⁻¹ and C-H bending in fluorenyl groups at 745–805 cm⁻¹ .
  • CHN Elemental Analysis : Confirms stoichiometry (e.g., C 91.07%, H 5.45%, N 3.47%) .

Advanced: How can researchers address discrepancies in NMR spectral data between synthetic batches?

Discrepancies may arise from solvent polarity, residual impurities, or stereochemical variations. Mitigation strategies:

  • Use deuterated DMSO-d₆ for consistent solvent environments .
  • Employ high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., m/z 361.47 for [M+H]⁺) .
  • Re-crystallize the product to remove trace impurities affecting peak splitting .

Advanced: What strategies optimize synthesis yield in large-scale reactions?

  • Catalyst Optimization : Increase Pd(PPh₃)₄ loading to 5 mol% to reduce side reactions .
  • Precursor Ratios : Use a 1.1:1 molar ratio of brominated precursor to amine to drive reaction completion .
  • Temperature Control : Maintain 110–120°C for 48 hours to ensure efficient coupling .
  • Scaled Purification : Gradient elution in column chromatography minimizes solvent waste .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Classify as hazardous organic waste due to brominated byproducts; incinerate via approved facilities .

Advanced: How does the compound’s electronic structure influence its application in OLED materials?

The biphenyl moiety enhances π-conjugation, while the dimethylfluorenyl group improves thermal stability (TGA decomposition >300°C). Computational studies (e.g., DFT) reveal a HOMO-LUMO gap of ~3.1 eV, ideal for hole-transport layers. Device integration involves spin-coating thin films (thickness ~80 nm) with optimized annealing (150°C, 30 min) to reduce crystallinity-induced defects .

Advanced: What experimental approaches assess the compound’s stability under varying environmental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds .
  • Photostability : Expose thin films to UV-Vis radiation (λ = 365 nm) and monitor absorbance changes over 72 hours .
  • Humidity Resistance : Store samples at 85% relative humidity for 7 days; analyze via FTIR for hydrolytic degradation .

Basic: What are the compound’s key physical properties relevant to material science applications?

  • Molecular Weight : 361.47 g/mol .
  • Melting Point : 185–186°C .
  • Solubility : Soluble in THF, chloroform, and toluene; insoluble in water .
  • Density : 1.136 g/cm³ .

Advanced: How can computational modeling predict the compound’s performance in optoelectronic devices?

  • Molecular Dynamics (MD) Simulations : Predict packing efficiency in thin films and charge mobility (e.g., hole mobility ~10⁻³ cm²/V·s) .
  • Time-Dependent DFT (TD-DFT) : Calculate excited-state properties, including singlet-triplet energy gaps for electroluminescence optimization .

Basic: What are the environmental hazards associated with this compound, and how are they managed?

  • Aquatic Toxicity : Classified as harmful to aquatic organisms (EC50 <10 mg/L). Avoid release into waterways .
  • Biodegradation : Low biodegradability; prioritize incineration with scrubbers to capture volatile byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Reactant of Route 2
Reactant of Route 2
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

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